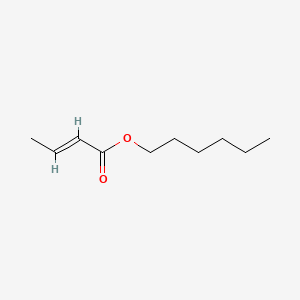

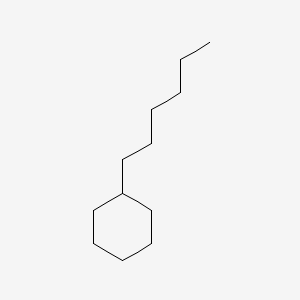

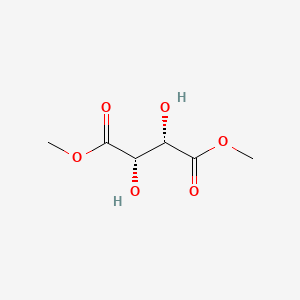

![molecular formula C13H10N2O4 B1328855 1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone CAS No. 1031194-95-2](/img/structure/B1328855.png)

1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of nitro-substituted aromatic aldehydes or ketones with other reagents. For instance, the synthesis of 2-(3-nitrophenyl)-1,8-naphthyridine involves the reaction of 2-aminonicotinaldehyde and 1-(3-nitrophenyl)ethanone in the presence of piperidine . This suggests that the synthesis of 1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone could also involve a nitration step followed by a coupling reaction with an appropriate phenyl derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, nuclear magnetic resonance spectroscopy, and elemental analysis . These studies reveal the precise arrangement of atoms within the molecule and can provide information on the potential reactivity and interactions of the compound.

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the nitro group and the carbonyl group due to their reactivity. For example, the reaction of a nitro-substituted triazole with hydroxylamine hydrochloride results in the formation of an oxime . This indicates that the nitro and carbonyl groups in 1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone are likely sites for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with nitro groups and phenyl rings have been extensively studied. For example, the thermal stability of a related compound, 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone, was found to be up to 263°C, with a melting point of 170°C . The optical properties, such as transparency in the UV-vis-NIR region and photoluminescence, are also of interest, as they can indicate potential applications in optical materials . The nonlinear optical properties, such as the nonlinear absorption coefficient and refractive index, are important for applications in photonics and laser technology .

科学的研究の応用

Synthesis and Chemical Transformations

- Hydrazinolysis and Oxidation : The compound undergoes hydrazinolysis and subsequent oxidation, leading to the formation of 1-(1H-pyrazol-3-yl)ethanone hydrazone and 1H-pyrazole-3-carboxylic acid, indicating potential applications in organic synthesis (Smolyar, 2010).

Complexation and Coordination Chemistry

- Nickel(II) Complexes : The compound can be used to form mono- and dinuclear Ni(II) complexes, suggesting uses in coordination chemistry and potentially in catalysis (Chai et al., 2017).

Antimicrobial Activity

- Synthesis and Antimicrobial Properties : The compound is involved in the synthesis of antimicrobial derivatives. The resulting compounds exhibit inhibitory effects on bacterial growth, highlighting its potential in developing new antimicrobial agents (Bhasker et al., 2018).

Nitro Compound Synthesis

- Formation of Heteroaromatic Nitro Derivatives : It is used in reactions leading to various nitro derivatives, demonstrating its role in the synthesis of heteroaromatic compounds (Haas et al., 1981).

特性

IUPAC Name |

1-[3-(3-nitropyridin-2-yl)oxyphenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c1-9(16)10-4-2-5-11(8-10)19-13-12(15(17)18)6-3-7-14-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFNNWTZICHZSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

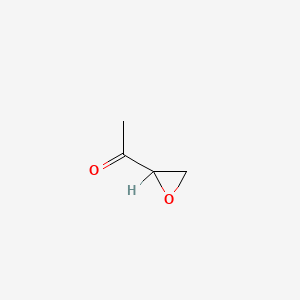

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)

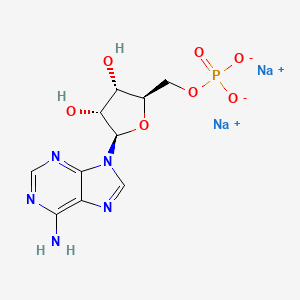

![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)